![molecular formula C8H12O6 B2699465 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 1103738-17-5](/img/structure/B2699465.png)

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

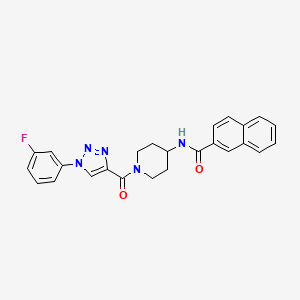

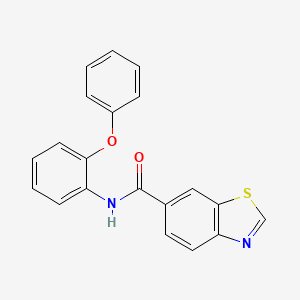

“(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid” is a chemical compound with the CAS Number: 1103738-17-5 . It has a linear formula of C8H12O6 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C8H12O6 . The molecular weight is 204.18 . The SMILES representation is OC@H=O)O1)C@H[C@@H]1OC2©C .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.18 . The compound is shipped at room temperature .Applications De Recherche Scientifique

Synthesis and Peptidomimetics

Defant et al. (2011) utilized a similar bicyclic lactone derived from cellulose as a chiral building block for synthesizing a new δ-sugar amino acid. This compound serves as an isoster of the dipeptide glycine-alanine, suggesting potential applications in developing peptidomimetics with restricted structures due to the presence of a tetrahydrofurane ring. This research indicates the compound's utility in accessing new conformationally restricted peptidomimetics, which could be significant for drug design and biomolecular engineering Defant et al., 2011.

Ion Transport and Membrane Chemistry

Yamaguchi et al. (1988) synthesized ω-hydroxy carboxylic acids with varying ether oxygens and aromatic rings, some containing a tetrahydrofuran ring, for use as carriers in alkali metal ion transport through liquid membranes. This study highlights the compound's relevance in developing ionophores for selective ion transport, which has implications for membrane technology and separations science Yamaguchi et al., 1988.

Biomass Conversion and Polymer Synthesis

Kong et al. (2018) reviewed the catalytic conversion of 5-hydroxymethylfurfural (HMF) into value-added derivatives, including 2,5-dihydromethyltetrahydrofuran, showcasing the compound's role in transforming biomass into chemicals and fuels. This research underlines its application in sustainable chemistry and the development of new materials from renewable resources Kong et al., 2018.

Environmental Chemistry and Pollution Mitigation

Research on the photooxidation of dicarboxylic acids by Yang et al. (2008) indicates the transformation potential of similar compounds in environmental processes, suggesting applications in studying atmospheric chemistry and designing strategies for pollution mitigation Yang et al., 2008.

Renewable Chemical Feedstocks

Chernyshev et al. (2017) discussed the conversion of plant biomass to furan derivatives, including the synthesis and application of hydroxymethylfurfural (HMF) derivatives for producing polymers, functional materials, and fuels. This highlights the broader applications of the compound in creating sustainable feedstocks for the chemical industry Chernyshev et al., 2017.

Propriétés

IUPAC Name |

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQLEMAYGCQRAW-CXXDYQFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2699382.png)

![ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate](/img/structure/B2699383.png)

![N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2699384.png)

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)